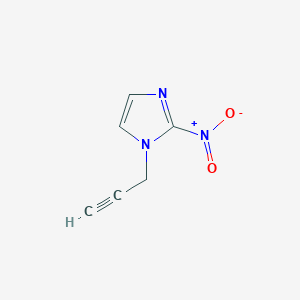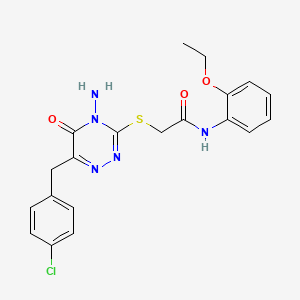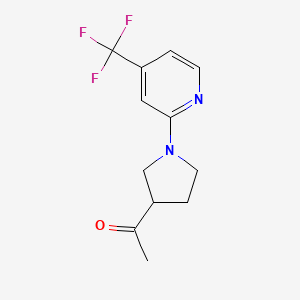
2-Nitro-1-(prop-2-ynyl)-1H-imidazole
Übersicht
Beschreibung
2-Nitro-1-(prop-2-ynyl)-1H-imidazole, also known as N-Propargyl-1H-imidazole-4-carboxamide (NPI), is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. NPI belongs to the class of imidazole derivatives, which are widely used in the pharmaceutical industry for the synthesis of various drugs.
Wissenschaftliche Forschungsanwendungen
1. Antiparasitic Applications
Nitroimidazoles, including compounds related to 2-Nitro-1-(prop-2-ynyl)-1H-imidazole, have been identified as having significant antiparasitic activity. They are key pharmacophores in drugs used for treating infectious diseases such as Chagas disease. An example is the synthesis of 2-nitro-1-vinyl-1H-imidazole, demonstrating potential for new antichagasic drug design through molecular hybridization strategies (Velez et al., 2022).
2. Antituberculosis Activity
2-Nitroimidazole derivatives have shown promising antituberculosis activity. Specifically, studies have synthesized and evaluated various nitroimidazole derivatives against Mycobacterium tuberculosis, revealing some compounds with significant growth inhibition properties (Foroumadi et al., 2004).
3. Catalysis in Green Synthesis
Imidazole derivatives are utilized as catalysts in green chemistry. For instance, imidazole has been used as a Lewis base catalyst for synthesizing 2-nitroalkanols, highlighting its role in environmentally friendly chemical processes (Phukan et al., 2009).
4. Radiosynthesis Applications
Compounds like 1-(2-nitro-1H-imidazol-1-yl)-3-(tosyloxy)propan-2-yl acetate, derived from nitroimidazole, are used in the radiosynthesis of hypoxia imaging markers in positron emission tomography. This demonstrates the application of nitroimidazole derivatives in diagnostic imaging (Kwon et al., 2015).
5. Antifungal and Antimicrobial Properties
Nitroimidazole derivatives exhibit notable antifungal and antimicrobial properties. Research has shown that these compounds can inhibit the growth of certain fungi and bacteria, expanding their potential therapeutic applications (Zani et al., 1995).
Eigenschaften
IUPAC Name |
2-nitro-1-prop-2-ynylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-2-4-8-5-3-7-6(8)9(10)11/h1,3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHBKQXETVPSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1-(prop-2-ynyl)-1H-imidazole | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)


![N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2369764.png)
![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)
![methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2369766.png)
![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)
![4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2369768.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369769.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2369772.png)
![7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2369773.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2369774.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2369775.png)
